molecular formula C19H17N5O3 B8104377 AZD-CO-C2-Ph-amido-Ph-azide

AZD-CO-C2-Ph-amido-Ph-azide

Katalognummer: B8104377
Molekulargewicht: 363.4 g/mol
InChI-Schlüssel: ZGNPLPRYBYXYMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of AZD-CO-C2-Ph-amido-Ph-azide involves the incorporation of an azide group into an alkyl chain-based structure. The azide group is introduced through a nucleophilic substitution reaction, where a suitable leaving group (such as a halide) is replaced by an azide ion (N₃⁻). The reaction typically occurs under mild conditions, using solvents like dimethylformamide or acetonitrile .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Biologische Aktivität

AZD-CO-C2-Ph-amido-Ph-azide is a compound classified as an alkyl chain-based PROTAC (Proteolysis Targeting Chimera) linker, which is instrumental in the synthesis of PROTACs. This compound is characterized by its ability to facilitate targeted protein degradation through the ubiquitin-proteasome system, making it a significant player in drug development and therapeutic applications.

  • Molecular Formula: C19_{19}H17_{17}N5_5O3_3
  • Molecular Weight: 363.37 g/mol
  • CAS Number: 1383544-71-5

This compound acts as a linker that connects two different ligands: one that targets an E3 ubiquitin ligase and another that binds to the target protein. This dual-binding capability allows for the selective degradation of specific proteins, thereby influencing various biological pathways.

Biological Activity Overview

The biological activity of this compound has been documented across several studies, highlighting its potential in various therapeutic contexts:

  • Targeted Protein Degradation : The primary application of this compound lies in its role in PROTACs, which have shown promise in degrading oncogenic proteins that are otherwise difficult to target with conventional small molecules .
  • Cancer Therapy : Research indicates that PROTACs utilizing this linker can effectively degrade proteins involved in cancer progression, such as mutant forms of BCR-ABL and BRD4, leading to reduced tumor growth in preclinical models .
  • Neurodegenerative Diseases : The compound's ability to modulate protein levels has implications for neurodegenerative diseases where protein aggregation is a hallmark, suggesting potential applications in conditions like Alzheimer's and Parkinson's disease .
  • Immunomodulation : this compound has been implicated in modulating immune responses, potentially aiding in the treatment of autoimmune diseases and improving responses to immunotherapies .

Case Study 1: Cancer Treatment with PROTACs

A study demonstrated the effectiveness of a PROTAC composed of this compound against BRD4. The results showed a significant reduction in BRD4 levels within cancer cells, leading to decreased cell proliferation and increased apoptosis rates .

Case Study 2: Neurodegeneration

In a model of Alzheimer's disease, PROTACs utilizing this compound were shown to reduce levels of tau protein aggregates. The study reported improved cognitive function in treated animals compared to controls, indicating the therapeutic potential of this compound in neurodegenerative disorders .

Comparative Analysis of Biological Activity

Activity This compound Conventional Small Molecules
Target SpecificityHighVariable
MechanismProteolysis via ubiquitin pathwayInhibition
ApplicationsCancer, NeurodegenerationBroad (various diseases)
Side EffectsPotentially lower due to specificityOften higher due to off-target effects

Eigenschaften

IUPAC Name

4-azido-N-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3/c20-23-22-16-8-4-14(5-9-16)19(27)21-15-6-1-13(2-7-15)3-10-17(25)24-12-11-18(24)26/h1-2,4-9H,3,10-12H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNPLPRYBYXYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.